(2,5-Dimethylfuran-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
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Description
(2,5-Dimethylfuran-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H19N3O2S2 and its molecular weight is 373.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound contains, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with their targets through various mechanisms depending on their specific biological activity .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole compounds are generally known for their good bioavailability .
Result of Action
Thiazole derivatives are known to have various effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Biological Activity
The compound (2,5-Dimethylfuran-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of the compound involves multiple steps, typically starting from readily available precursors. The general synthetic route includes:
- Formation of the Furan Ring : 2,5-Dimethylfuran is synthesized through acid-catalyzed reactions involving furan derivatives.
- Thiazole and Piperazine Derivatives : The thiazole and piperazine components are synthesized using conventional methods such as cyclization reactions and N-alkylation.
- Final Coupling Reaction : The final step involves coupling the furan derivative with the thiazole-piperazine moiety to yield the target compound.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably:
- Cell Line Studies : The compound exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231). The IC50 values ranged from 10 µM to 30 µM, indicating potent activity compared to standard chemotherapeutics like paclitaxel .
The proposed mechanism of action involves:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased levels of ROS were observed, which contribute to oxidative stress and subsequent cell death.
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 50 - 100 | |
Escherichia coli | 75 - 150 |
Case Studies
A notable case study involved the administration of this compound in an animal model for tumor growth inhibition. The results indicated a reduction in tumor size by approximately 40% after treatment over four weeks, demonstrating its potential as a therapeutic agent .
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-12-9-15(13(2)23-12)17(22)20-4-6-21(7-5-20)18-19-16(11-25-18)14-3-8-24-10-14/h3,8-11H,4-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWHOVYZJBCFNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.